Limonol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

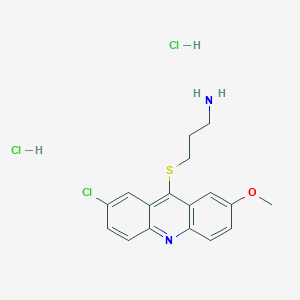

Limonol is a natural tetracyclic triterpenoid compound . It is usually derived from the plants of Rutaceae and Meliaceae, and can be isolated from many traditional Chinese medicines (TCM) and fruits .

Molecular Structure Analysis

The molecular formula of this compound is C26H32O8 and its molecular weight is 472.53 . The position and group of the substituents of this compound are key in affecting pharmacological activity and bioavailability .

Physical And Chemical Properties Analysis

This compound is a white amorphous powder, slightly soluble in dichloromethane and easily soluble in methanol . The amount of both flavonoids and limonoids was higher in the Lemon product than in the Mixed Citrus one, as well as the TPC and the antioxidant activity .

Scientific Research Applications

Anticancer Properties : Limonol exhibits potential as an anticancer agent. Studies have shown it inhibits the development of certain tumors and has chemopreventive properties against various cancers (Miller et al., 2004); (Ejaz et al., 2006); (Poulose et al., 2006).

Cholesterol-Lowering Effects : this compound has been suggested to have cholesterol-lowering capabilities, contributing to its potential in managing cardiovascular diseases (Manners, 2007).

Antiviral Properties : Research indicates that this compound possesses antiviral activities, potentially useful in combating various viral infections (Manners, 2007); (Vikram et al., 2010).

Antibacterial and Antifungal Activities : this compound shows antibacterial and antifungal effects, making it a candidate for treating such infections (Tundis et al., 2014).

Insecticidal Properties : Its application in pest control is noted due to its insecticidal properties, which can be leveraged in agricultural practices (Klocke & Kubo, 1982).

Potential in Treating Malaria : this compound has shown efficacy against malaria in both in vitro and in vivo studies, suggesting its potential as an anti-malarial agent (Pereira et al., 2014).

Bone Health Benefits : Studies indicate that this compound enhances osteoblastogenesis and may be beneficial in preventing bone loss, particularly in conditions like osteoporosis (Lee et al., 2016).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research directions include the mechanism of antioxidant activity of Limonol, how the concentration of this compound affects pharmacological effects and toxicity, finding ways to reduce the toxicity of this compound, and structural modification of this compound—one of the key methods necessary to enhance pharmacological activity and bioavailability .

Mechanism of Action

Target of Action

Limonol, a natural tetracyclic triterpenoid compound, has been found to induce cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21 . It is believed that this compound may exert its therapeutic effect directly in rat intestinal target tissue through local intestinal absorption .

Mode of Action

This compound interacts with its targets, primarily oncogenes p53 and p21, leading to their inhibition . This inhibition triggers the activation of endogenous pathways such as cytochrome c and caspase-mediated pathways , which are crucial for the induction of apoptosis in cancer cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway. By inhibiting oncogenes and activating endogenous pathways, this compound triggers a cascade of biochemical reactions that lead to programmed cell death, or apoptosis . This is particularly significant in the context of cancer cells, where the induction of apoptosis can help control the proliferation of malignant cells.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has poor bioavailability . The main metabolic pathways of this compound are reduction, hydrolysis, and methylation . The position and group of the substituents of this compound are key in affecting its pharmacological activity and bioavailability .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting the expression of oncogenes and activating apoptosis pathways, this compound can effectively trigger the death of cancer cells. This makes this compound a potential candidate for use in cancer therapy.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the presence of other compounds that can interfere with its absorption or metabolism . Furthermore, the efficacy of this compound can be influenced by the specific characteristics of the target cells, including their genetic makeup and the presence of specific receptors. More research is needed to fully understand how these and other environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Limonol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Heat Shock Protein 90 (Hsp90), where this compound acts as an inhibitor . This interaction compromises the chaperone activity of Hsp90, leading to the depletion of client proteins such as c-Raf and pAkt in cell lines . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to Hsp90, inhibiting its ATPase activity and compromising its chaperone function . This inhibition leads to the degradation of client proteins, disrupting cellular signaling pathways. Additionally, this compound modulates gene expression by activating transcription factors involved in antioxidant and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its biological activity over extended periods, with sustained effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, this compound can cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound has been shown to localize to the mitochondria, where it modulates mitochondrial function and oxidative stress response . This subcellular localization is crucial for its biological activity and therapeutic effects.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Limonol can be achieved through the cyclization of citronellal using a Lewis acid catalyst.", "Starting Materials": [ "Citronellal", "Lewis acid catalyst" ], "Reaction": [ "Add Lewis acid catalyst to citronellal in a suitable solvent such as dichloromethane or chloroform", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool and extract the product with a suitable solvent such as ether or hexane", "Purify the product by distillation or recrystallization" ] } | |

CAS RN |

989-61-7 |

Molecular Formula |

C26H32O8 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |

InChI Key |

ZFIURKZEANVFML-FNTQHQORSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |

SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

Canonical SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Liminol; |

Origin of Product |

United States |

Q & A

Q1: What is the primary mode of action of Limonol and its derivatives against insects?

A1: [] Studies show that this compound derivatives, specifically Epithis compound and this compound diosphenol, exhibit strong antifeedant activity against insects like the Colorado potato beetle (Leptinotarsa decemlineata). These compounds primarily act by deterring feeding at the host acceptance level, effectively reducing insect food consumption and growth. []

Q2: How does this compound's structure contribute to its inhibitory effect on Heat Shock Protein 90 (Hsp90)?

A2: Research indicates that the this compound moiety within this compound derivatives plays a crucial role in inhibiting Hsp90α. [] Specifically, Cedrelosin A, 7α-Limonylacetate, and Cedrelosin B have shown significant disruption of Hsp90α chaperone activity. This disruption leads to the depletion of Hsp90 client proteins like c-Raf and pAkt in cancer cell lines. [] Computational modeling suggests that specific structural features within the this compound moiety facilitate high-affinity binding to Hsp90, contributing to its inhibitory effects. []

Q3: What is the impact of structural modifications on the biological activity of this compound?

A3: [] Research on Limonoids, a family of compounds to which this compound belongs, highlights the significant influence of structural modifications on their biological activities. For instance, studies investigating the effects of seven limonoids on sleep time in mice revealed variations in potency based on subtle structural differences. [] While most limonoids tested shortened the sleep time induced by anesthetics, Nomilin demonstrated the highest reduction rate. [] These findings underscore the importance of structure-activity relationship studies in understanding and optimizing the biological effects of this compound and its derivatives.

Q4: What are some known methods for synthesizing this compound and its derivatives?

A4: [] this compound and Limonyl acetate can be synthesized from readily available precursors like Limonin. [] Similarly, Obacunone can be utilized to generate other Limonoids like 7α-Obacunol, 7α-Obacunyl acetate, and Deacetylnomilin. [] These synthetic routes generally employ straightforward chemical transformations and offer efficient pathways for obtaining these valuable compounds.

Q5: Are there any insights into the chemical composition and potential applications of essential oils containing this compound?

A5: [] Analysis of essential oil extracted from Litsea cubeba fruits, a source of this compound, revealed a complex mixture of volatile compounds. [] Gas chromatography-mass spectrometry (GC-MS) analysis identified a significant percentage of monoterpenes, with Citral being a major constituent alongside other notable compounds like Capric acid, β-Caryophyllene oxide, Linalool, Eucalyptol, and cis-β-Terpineol. [] This complex chemical profile suggests potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound?

A6: Various spectroscopic and chromatographic techniques are routinely used to identify and quantify this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, provides detailed structural information. [, ] Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), offer insights into molecular weight and fragmentation patterns, aiding in compound identification. [] High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying Limonoids in complex mixtures. [] Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reactions and assessing the purity of synthesized compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)

![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)

![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)